4-Biphenylyl-d5 Glucuronide
CAS No.:
Cat. No.: VC0202170
Molecular Formula: C₁₉H₁₃D₅O₆
Molecular Weight: 347.37
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₉H₁₃D₅O₆ |
---|---|
Molecular Weight | 347.37 |
Introduction
Chemical Structure and Properties
4-Biphenylyl-d5 Glucuronide is characterized by the incorporation of five deuterium atoms into the biphenyl structure coupled with a glucuronic acid moiety. The molecular formula is C19H18O6 with a molecular weight of approximately 347.4 g/mol . The IUPAC name is (2S,3S,4S,5R,6R)-2-ethynoxy-6-[4-(2,3,4,5,6-pentadeuteriophenyl)phenoxy]oxane-3,4,5-triol .
Structural Characteristics
The compound consists of two primary components:
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A biphenyl group with five deuterium atoms replacing hydrogen atoms in one of the aromatic rings
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A glucuronic acid moiety linked through a glycosidic bond
This structure is represented by the following chemical identifiers:
Parameter | Value |
---|---|
Molecular Formula | C19H18O6 |
Molecular Weight | 347.4 g/mol |
InChI | InChI=1S/C19H18O6/c1-2-23-18-16(21)15(20)17(22)19(25-18)24-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h1,3-11,15-22H/t15-,16-,17+,18-,19+/m0/s1/i3D,4D,5D,6D,7D |
InChIKey | AXAKRSMEZNRXRC-GJEOQBSISA-N |
SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)O[C@H]3C@@HO)[2H])[2H] |
Table 1: Chemical identifiers of 4-Biphenylyl-d5 Glucuronide
Analytical Methods for Detection and Quantification
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for the analysis of glucuronide conjugates, including 4-Biphenylyl-d5 Glucuronide. These techniques offer high sensitivity and specificity required for the precise quantification in complex biological matrices.
Mass Spectrometric Detection
Mass spectrometric detection of glucuronides typically employs multiple reaction monitoring (MRM) in negative ion mode. For similar deuterated glucuronide compounds, typical MS parameters include:
Parameter | Value |
---|---|
Source | Electrospray Ionization (ESI) |
Polarity | Negative |
Spray Voltage | 3000-5500 V |
Ion Transfer Tube Temperature | 350-500°C |
Collision Gas | Medium pressure (1.5 mTorr) |
Table 2: Typical MS parameters for deuterated glucuronide analysis
Method Validation Parameters
For 4-Biphenylyl-d5 Glucuronide and similar compounds, method validation typically includes:
Parameter | Typical Performance |
---|---|
Linearity | r² ≥ 0.99 over the calibration range |
Limit of Detection (LOD) | 0.01-1.0 ng/mL |
Limit of Quantification (LOQ) | 0.03-3.0 ng/mL |
Recovery | 85-115% |
Precision (CV%) | <15% |
Table 3: Typical method validation parameters for glucuronide conjugates
Applications in Research
Metabolic Studies
4-Biphenylyl-d5 Glucuronide serves as a valuable tracer in metabolic studies, particularly in understanding the biotransformation of biphenyl compounds within biological systems. Its deuterium labeling enhances the accuracy of pharmacokinetic studies, allowing researchers to track the metabolism and excretion of drugs containing biphenyl structures.
Reference Standard in Analytical Chemistry
As a reference standard, 4-Biphenylyl-d5 Glucuronide is used for:
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Analytical method development
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Method validation
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Quality control applications during synthesis and formulation stages of drug development
Pharmacokinetic Investigations
The compound's interactions with biological pathways are crucial for elucidating mechanisms of action in drug metabolism and toxicity studies. The unique isotopic labeling allows researchers to trace interactions more accurately than with non-labeled compounds, providing valuable insights into pharmacokinetic profiles.
Comparison with Related Compounds
Several compounds share structural similarities with 4-Biphenylyl-d5 Glucuronide. Notable examples include:
Table 4: Comparison of 4-Biphenylyl-d5 Glucuronide with related compounds
Glucuronidation Process and Biological Significance
Glucuronidation Pathways
Glucuronidation represents a major phase II metabolic pathway for drug elimination in humans. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) that are constitutively expressed in a tissue-specific manner . Studies on similar compounds have revealed:
For instance, the Vmax of BPAF glucuronidation for human liver microsomes was 11.6 nmol/min/mg of microsomal protein, with UGT2B7 showing a Vmax of 1.25 nmol/min/mg , suggesting that multiple enzymes and cofactors contribute to the total glucuronidation activity.
Biological Function of Glucuronidation
Formation of glucuronide conjugates, including 4-Biphenylyl-d5 Glucuronide, is considered a potential host defense mechanism. Studies with similar compounds have shown that glucuronidation can dramatically decrease biological activity, such as the estrogenic activity observed with BPAF versus its glucuronide conjugate .
The following table illustrates the typical effect of glucuronidation on compound activity:
Parameter | Parent Compound | Glucuronide Conjugate | Effect of Glucuronidation |
---|---|---|---|
Water Solubility | Lower | Higher | Increased excretion |
Receptor Binding | Active | Reduced/Eliminated | Decreased biological activity |
Toxicity | Higher | Lower | Detoxification |
Elimination Rate | Slower | Faster | Enhanced clearance |
Table 5: Typical effects of glucuronidation on compound properties
Detection in Environmental and Biological Samples
The detection of 4-Biphenylyl-d5 Glucuronide and similar conjugates in biological samples often involves sample preparation steps to maximize recovery and minimize matrix effects. For urine samples, protein precipitation with either methanol containing formic acid or solid-phase extraction (SPE) is commonly employed .
In wastewater-based epidemiology methods, glucuronide conjugates serve as unambiguous markers of human exposure. By collecting samples upstream in wastewater networks, these labile metabolites can be captured before hydrolysis occurs .
Sample Preparation Techniques
Common sample preparation approaches include:
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Protein precipitation using organic solvents (typically methanol with 1% formic acid)
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Solid-phase extraction using anion exchange or mixed-mode sorbents
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Liquid-liquid extraction for less polar analytes
For example, in one study analyzing ethyl glucuronide, samples were passed through an SPE cartridge where any basic or sufficiently lipophilic compounds were retained while allowing the glucuronide conjugates to pass through .
Stability Considerations
The stability of glucuronide conjugates in biological samples is a critical consideration. These compounds may undergo hydrolysis due to bacterial β-glucuronidase activity, particularly in urine and wastewater samples. Strategies to enhance stability include:
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Immediate refrigeration or freezing of samples
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Addition of preservatives to inhibit bacterial activity
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pH adjustment to minimize enzymatic hydrolysis
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Prompt extraction and analysis
Future Research Directions
Several promising research directions may expand our understanding and application of 4-Biphenylyl-d5 Glucuronide:
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Development of improved synthesis methods with higher yields and purity
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Application in multianalyte assays for comprehensive metabolite profiling
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Investigation of structure-activity relationships in glucuronidation processes
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Exploration of novel analytical techniques for enhanced sensitivity and specificity
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Application in wastewater-based epidemiology for population-level monitoring
4-Biphenylyl-d5 Glucuronide represents an important deuterated reference standard with applications spanning analytical chemistry, pharmacokinetics, toxicology, and metabolic research. Its unique structure, combining a deuterium-labeled biphenyl moiety with a glucuronic acid component, enables precise tracking and quantification in complex biological matrices.
The compound's significance in research is underscored by its role in method development, validation, and quality control processes. As analytical techniques continue to advance, 4-Biphenylyl-d5 Glucuronide will likely remain an essential tool for researchers investigating metabolic pathways, drug disposition, and environmental monitoring.
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